Molecular Identity vs. Regioisomeric Analog
4-Bromo-2-fluoro-5-iodobenzyl bromide has a molecular formula of C₇H₄Br₂FI and a molecular weight of 393.82 g/mol. Its closest regioisomeric analog, 4-bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7), shares the same formula and molecular weight (393.82 g/mol) but differs in the positions of the fluorine and iodine substituents on the phenyl ring. Confusion between these two isomers can result in incorrect substitution patterns in downstream synthetic products, which is especially critical in patent-protected pharmaceutical intermediate synthesis [1].
| Evidence Dimension | Molecular identity and regiochemistry |
|---|---|
| Target Compound Data | C₇H₄Br₂FI; MW 393.82 g/mol; IUPAC: 1-bromo-4-(bromomethyl)-2-fluoro-5-iodobenzene (CAS 2090324-46-0) |
| Comparator Or Baseline | 4-Bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7): C₇H₄Br₂FI; MW 393.82 g/mol; IUPAC: 1-bromo-4-(bromomethyl)-2-fluoro-5-iodobenzene |
| Quantified Difference | Identical formula and molecular weight; indistinguishable by MW but distinct by CAS, IUPAC, and substitution pattern. 2-Fluoro-5-iodo (target) vs. 5-fluoro-2-iodo (comparator) positioning. |
| Conditions | Analytical QC specification, regulatory and patent filings |
Why This Matters
Procurement of the incorrect regioisomer leads to a different substitution pattern in the final molecule, which is critical for intellectual property and bioactivity.
- [1] PubChem Compound Summary: 4-Bromo-5-fluoro-2-iodobenzyl bromide, CID 99769470. View Source
